An In-depth Technical Guide to 4-Methoxyhexan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Methoxyhexan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyhexan-1-ol is a bifunctional organic molecule featuring both a hydroxyl and a methoxy ether functional group. This unique structural arrangement imparts a desirable balance of hydrophilic and lipophilic properties, suggesting its potential as a versatile intermediate and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxyhexan-1-ol, discusses potential synthetic routes and characteristic reactivity, and explores its prospective applications in drug development. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert insights based on analogous structures to offer a thorough scientific resource.
Introduction: The Significance of Bifunctional Molecules
In the landscape of modern chemical research and drug discovery, molecules possessing multiple functional groups, such as 4-Methoxyhexan-1-ol, are of paramount importance. The presence of both a primary alcohol and an ether moiety within the same six-carbon backbone provides two distinct sites for chemical modification. This bifunctionality allows for the strategic construction of more complex molecular architectures.[1][2] The hydroxyl group can participate in hydrogen bonding and serves as a key handle for esterification, oxidation, and etherification reactions, while the methoxy group can influence solubility and metabolic stability, and may participate in specific binding interactions within a biological target.[3] Molecules that can modulate multiple targets simultaneously are gaining traction for their potential to achieve greater therapeutic effects.[4]
The strategic incorporation of such bifunctional building blocks is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] This guide aims to provide a detailed examination of 4-Methoxyhexan-1-ol as a valuable, yet under-characterized, chemical entity.
Physicochemical Properties of 4-Methoxyhexan-1-ol
Precise experimental determination of the physical properties of 4-Methoxyhexan-1-ol is not extensively documented in publicly available literature. However, we can infer and compute its likely characteristics based on its structure and data from analogous compounds.
Structural and Molecular Data
The fundamental structural and molecular properties of 4-Methoxyhexan-1-ol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-methoxyhexan-1-ol | PubChem[7] |
| Molecular Formula | C₇H₁₆O₂ | PubChem[7] |
| Molecular Weight | 132.20 g/mol | PubChem[7] |
| Canonical SMILES | CCC(CCCO)OC | PubChem[7] |
| InChI Key | GMWNKSAZTATRIB-UHFFFAOYSA-N | PubChem[7] |
| CAS Number | 100910-91-6 | PubChem[7] |
Predicted Physical Properties
The following table presents a combination of computed data and expert estimations for the key physical properties of 4-Methoxyhexan-1-ol. It is crucial to note that these values should be confirmed through experimental validation.
| Property | Predicted/Estimated Value | Basis for Estimation and Expert Insights |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Estimated based on the boiling point of the structurally similar 4-methylhexan-1-ol (171-173 °C)[8] and the higher polarity imparted by the additional oxygen atom, which would increase intermolecular forces and thus the boiling point. 4-Methoxycyclohexanol has a reported boiling point of 217 °C.[9] |
| Melting Point | < -20 °C | Aliphatic alcohols with similar chain lengths and branching, such as 4-methylhexan-1-ol, have low melting points (est. -70 °C).[10] The introduction of the methoxy group is not expected to significantly increase the melting point. |
| Density | ~0.92 - 0.96 g/cm³ | Estimated based on the density of 4-methylcyclohexanol (0.914 g/mL)[8] and the general trend of ethers having densities slightly lower than water. The addition of an oxygen atom compared to hexanol would likely increase the density. |
| Solubility | Soluble in a wide range of organic solvents. Limited solubility in water. | The principle of "like dissolves like" is applicable here.[11] The polar hydroxyl group will facilitate solubility in polar solvents like ethanol and methanol through hydrogen bonding. The nonpolar hexyl chain and the ether linkage will promote solubility in nonpolar solvents such as toluene and hexanes via van der Waals interactions. Its solubility in water is expected to be limited but likely greater than that of hexanol due to the additional polar ether group. For comparison, the water solubility of 4-methyl-1-hexanol is estimated at 4089 mg/L at 25 °C.[12] |
| XLogP3 | 1.1 | PubChem (Computed)[7] |
| Topological Polar Surface Area | 29.5 Ų | PubChem (Computed)[7] |
Synthesis and Reactivity
While specific, optimized synthetic procedures for 4-Methoxyhexan-1-ol are not readily found in peer-reviewed literature, its structure suggests several plausible and well-established synthetic strategies.
Proposed Synthetic Pathways
A logical and efficient approach to the synthesis of 4-Methoxyhexan-1-ol would involve the formation of the ether linkage at the C4 position of a hexane-1,4-diol derivative or the reduction of a suitable precursor.
Workflow for a Potential Synthetic Route:
Caption: A potential synthetic workflow for 4-Methoxyhexan-1-ol.
Protocol for Williamson Ether Synthesis Approach:
-
Protection: Selectively protect the primary hydroxyl group of hexane-1,4-diol using a suitable protecting group, for instance, by forming a silyl ether (e.g., with TBDMSCl) which will preferentially react with the less sterically hindered primary alcohol.
-
Alkylation: Treat the mono-protected diol with a strong base, such as sodium hydride (NaH), to deprotonate the remaining secondary alcohol. Subsequent addition of an electrophilic methyl source, like methyl iodide (CH₃I), will form the methoxy ether linkage.
-
Deprotection: Remove the protecting group from the primary alcohol under appropriate conditions (e.g., using a fluoride source like TBAF for a silyl ether) to yield the final product, 4-Methoxyhexan-1-ol.
-
Purification: The crude product would then be purified using standard laboratory techniques such as distillation or column chromatography.
An alternative route could involve the reduction of a precursor such as 4-methoxyhexanoic acid or its corresponding ester.
Chemical Reactivity
The reactivity of 4-Methoxyhexan-1-ol is dictated by its two functional groups:
-
Hydroxyl Group: The primary alcohol is susceptible to a wide range of common transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde (4-methoxyhexanal) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (4-methoxyhexanoic acid) with stronger oxidants such as potassium permanganate (KMnO₄).
-
Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: Can be further etherified, for example, through a Williamson ether synthesis, to produce a diether.
-
Conversion to Halides: The hydroxyl group can be displaced by a halogen using reagents like SOCl₂ (for chlorination) or PBr₃ (for bromination).
-
-
Ether Group: The methoxy group is generally stable under many reaction conditions, particularly basic and moderately acidic environments. Cleavage of the ether can be achieved under harsh acidic conditions (e.g., HBr or HI).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected signals include:
-
A triplet corresponding to the terminal methyl group of the ethyl moiety.
-
A singlet for the methoxy group protons around 3.3 ppm.
-
A triplet for the methylene protons adjacent to the hydroxyl group.
-
A multiplet for the proton at the C4 position, which is coupled to adjacent protons.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals, one for each unique carbon atom in the structure. The carbon attached to the hydroxyl group would appear in the 60-70 ppm range, while the carbon of the methoxy group would be around 55-60 ppm. The carbon at the C4 position, bonded to the methoxy group, would be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-Methoxyhexan-1-ol will be characterized by the following key absorption bands:
-
A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
-
C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region.
-
A distinct C-O stretching vibration for the ether linkage, typically found in the 1050-1150 cm⁻¹ range.
-
A C-O stretching vibration for the primary alcohol, also in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained via electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 132 would be expected. Common fragmentation patterns would likely involve the loss of a water molecule (M-18), the loss of the methoxy group (M-31), and alpha-cleavage adjacent to the oxygen atoms.
Applications in Drug Development and Research
The bifunctional nature of 4-Methoxyhexan-1-ol makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate
Alkoxy alcohols are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] The ability to selectively modify either the hydroxyl or the ether functionality allows for the construction of diverse molecular scaffolds. For example, the hydroxyl group can be used as an attachment point for a pharmacophore, while the methoxy group can serve to modulate the overall physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes.
Potential in the Design of Bifunctional Drugs
The concept of bifunctional drugs, which can interact with two or more biological targets, is a burgeoning area of pharmaceutical research.[2][5] These molecules can offer improved efficacy and a reduced likelihood of drug resistance. 4-Methoxyhexan-1-ol could serve as a linker or scaffold in the design of such molecules, where one functional group is used to attach a moiety that binds to one target, and the other functional group is used to attach a moiety for a second target.
Experimental Protocols
The following are generalized, yet detailed, protocols for the characterization and quality control of 4-Methoxyhexan-1-ol, adaptable for a research laboratory setting.
Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a sample of 4-Methoxyhexan-1-ol and to confirm its identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 4-Methoxyhexan-1-ol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis:
-
The purity can be estimated from the relative peak area of the main component in the total ion chromatogram (TIC).
-
The identity is confirmed by comparing the obtained mass spectrum with predicted fragmentation patterns.
-
Workflow for GC-MS Analysis:
Caption: A generalized workflow for the GC-MS analysis of 4-Methoxyhexan-1-ol.
Quality Control via Infrared Spectroscopy
Objective: To quickly verify the presence of the key functional groups (hydroxyl and ether) in a sample of 4-Methoxyhexan-1-ol.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Confirm the presence of a broad O-H stretch around 3200-3600 cm⁻¹ and a C-O stretch around 1050-1150 cm⁻¹.
Conclusion
4-Methoxyhexan-1-ol represents a chemical entity with significant, yet largely untapped, potential. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of more complex molecules. While a comprehensive set of experimentally determined physicochemical data is currently lacking in the public domain, this technical guide has provided a robust framework of predicted properties, plausible synthetic routes, and expected analytical characteristics. For researchers and scientists in drug development and other areas of chemical synthesis, 4-Methoxyhexan-1-ol warrants further investigation as a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided herein are intended to facilitate and encourage such exploratory work.
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